(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazolidinone intermediate.
Formation of the Benzylidene Group: The benzylidene group is formed by the condensation of the thiazolidinone intermediate with a suitable aldehyde.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzylidene or thiazolidinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
- 5-{4-[(2-bromobenzyl)oxy]benzylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
- 5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzyl and trifluoromethoxyphenyl groups enhances its stability and potential for therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O3S/c25-20-4-2-1-3-16(20)14-32-18-9-5-15(6-10-18)13-21-22(31)30(23(29)34-21)17-7-11-19(12-8-17)33-24(26,27)28/h1-13,29H,14H2/b21-13-,29-23? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPIZMCTRHCME-ZQIGDAIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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